N-(1,3-benzothiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide N-(1,3-benzothiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Brand Name: Vulcanchem
CAS No.: 897453-87-1
VCID: VC11938517
InChI: InChI=1S/C17H16N6O3S2/c1-21-13-12(14(25)23(3)17(26)22(13)2)20-16(21)27-8-11(24)19-15-18-9-6-4-5-7-10(9)28-15/h4-7H,8H2,1-3H3,(H,18,19,24)
SMILES: CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=NC4=CC=CC=C4S3
Molecular Formula: C17H16N6O3S2
Molecular Weight: 416.5 g/mol

N-(1,3-benzothiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

CAS No.: 897453-87-1

Cat. No.: VC11938517

Molecular Formula: C17H16N6O3S2

Molecular Weight: 416.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1,3-benzothiazol-2-yl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide - 897453-87-1

Specification

CAS No. 897453-87-1
Molecular Formula C17H16N6O3S2
Molecular Weight 416.5 g/mol
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Standard InChI InChI=1S/C17H16N6O3S2/c1-21-13-12(14(25)23(3)17(26)22(13)2)20-16(21)27-8-11(24)19-15-18-9-6-4-5-7-10(9)28-15/h4-7H,8H2,1-3H3,(H,18,19,24)
Standard InChI Key OTOCKTSZILWMMV-UHFFFAOYSA-N
SMILES CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=NC4=CC=CC=C4S3
Canonical SMILES CN1C2=C(C(=O)N(C(=O)N2C)C)N=C1SCC(=O)NC3=NC4=CC=CC=C4S3

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₇H₁₆N₆O₃S₂ and a molecular weight of 416.5 g/mol. Its IUPAC name reflects the integration of two heterocyclic systems:

  • 1,3-Benzothiazol-2-yl: A bicyclic aromatic system comprising a benzene ring fused to a thiazole ring.

  • 1,3,9-Trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purine: A modified purine derivative with methyl substitutions at positions 1, 3, and 9, and ketone groups at positions 2 and 6.

The two moieties are connected by a sulfanyl-acetamide linker, which introduces a thioether (-S-) and an amide (-NH-CO-) functional group .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number897453-87-1
Molecular FormulaC₁₇H₁₆N₆O₃S₂
Molecular Weight416.5 g/mol
IUPAC NameN-(1,3-benzothiazol-2-yl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
SMILESCC(=O)Nc1nc2c(s1)cccc2.SCC(=O)Nc3ncnc4c3n(c(=O)n(c4=O)C)C

Synthesis and Characterization

Synthetic Pathways

The synthesis of this compound likely involves multi-step reactions:

  • Benzothiazole Formation: 2-Aminobenzothiazole is synthesized via cyclization of 2-aminothiophenol with a carbon source (e.g., chloroacetic acid) .

  • Purine Modification: The purine core is functionalized through methylation and oxidation to introduce the 1,3,9-trimethyl and 2,6-dioxo groups .

  • Coupling Reaction: A sulfanyl-acetamide bridge connects the two moieties via nucleophilic substitution or thiol-ene chemistry.

Analytical Characterization

  • NMR Spectroscopy: Used to confirm the positions of methyl groups and the connectivity of the sulfanyl-acetamide linker .

  • Mass Spectrometry: Validates the molecular weight and fragmentation pattern .

  • X-ray Crystallography: Resolves the crystal structure, revealing dihedral angles between the benzothiazole and purine planes (e.g., 2.7°–7.2° in related compounds) .

ActivitySupporting EvidenceSource
AntimicrobialBenzothiazoles inhibit bacterial dihydrofolate reductase
AnticancerPurine analogs block kinase signaling in tumor cells
Enzyme InhibitionSulfanyl groups disrupt zinc-binding proteases

Pharmacological and Toxicological Considerations

ADME Properties

  • Absorption: Moderate bioavailability predicted due to the compound’s logP (~2.5) and molecular weight.

  • Metabolism: Likely undergoes hepatic oxidation (e.g., CYP3A4-mediated demethylation) .

  • Excretion: Renal clearance expected, given its polarity and solubility profile.

Toxicity Risks

  • Hepatotoxicity: Potential from reactive metabolites of the benzothiazole ring .

  • Off-Target Effects: Purine analogs may interfere with endogenous nucleotide metabolism .

Research Gaps and Future Directions

  • Target Identification: High-throughput screening to map protein targets (e.g., kinases, DNA repair enzymes).

  • Structure-Activity Relationships: Modifying the methyl groups or sulfanyl linker to optimize potency.

  • In Vivo Studies: Assessing efficacy in disease models (e.g., xenografts for anticancer activity).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator